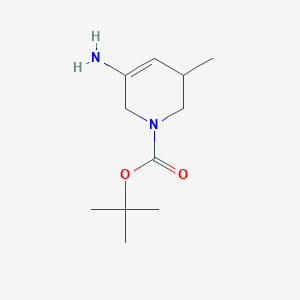
tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine and a β-keto ester under acidic or basic conditions. The reaction may proceed through the formation of an intermediate enamine, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding pyridine derivatives.
Reduction: Reduction reactions could lead to the formation of tetrahydropyridine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of calcium channels and their role in cellular processes. It could serve as a lead compound for the development of new drugs targeting these channels.
Medicine
In medicine, dihydropyridine derivatives are known for their use as calcium channel blockers, which are used to treat conditions such as hypertension and angina. This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, the compound’s unique chemical properties could be utilized in the development of new materials, such as polymers or coatings, with specific functionalities.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate would likely involve interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound could modulate their activity, leading to various physiological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.
Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.
Uniqueness
tert-Butyl 5-amino-3-methyl-3,6-dihydropyridine-1(2H)-carboxylate may offer unique properties compared to these similar compounds, such as different pharmacokinetic profiles, improved selectivity for specific calcium channel subtypes, or enhanced stability under physiological conditions.
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
tert-butyl 5-amino-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h5,8H,6-7,12H2,1-4H3 |
Clave InChI |
AWNITLZZWGROBY-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(=C1)N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)
![8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13003456.png)


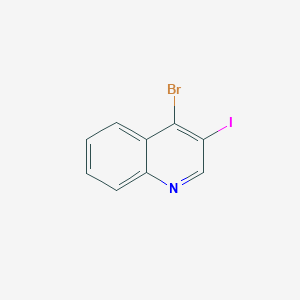
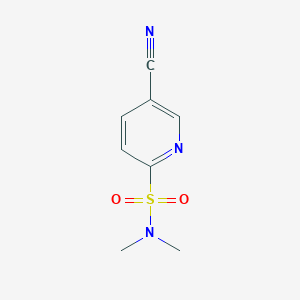


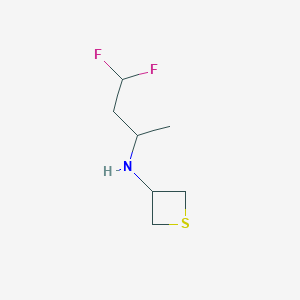
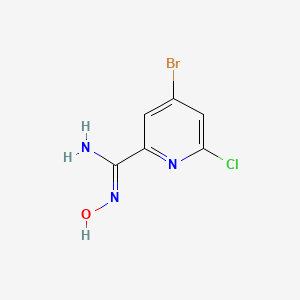
![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)



